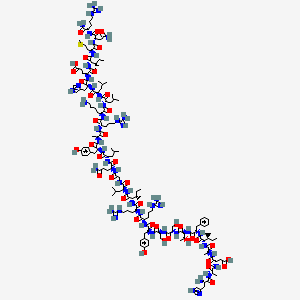
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9-amino(9-deoxy)epi-quinine derivatives is described in several papers. One approach involves a one-pot synthesis from cinchona alkaloids such as quinine and quinidine, using a Mitsunobu reaction followed by reduction and hydrolysis. This method allows for the production of these derivatives on a gram scale. An alternative method for larger scale synthesis uses O-mesylated derivatives of the alkaloids, followed by selective reduction to yield the desired aminocatalysts . These synthetic routes provide access to bifunctional aminocatalysts that are valuable for asymmetric synthesis.
Molecular Structure Analysis
The molecular structure of 9-amino(9-deoxy)epi-quinine derivatives is characterized by the presence of a primary amine group, which is crucial for their catalytic activity. The derivatives are synthesized from cinchona alkaloids by introducing an azide group, followed by reduction and demethylation processes to yield the primary amine . This modification is essential for the catalytic properties of the molecules, as it allows them to engage in various asymmetric reactions.
Chemical Reactions Analysis
The 9-amino(9-deoxy)epi-quinine derivatives have been shown to catalyze a range of asymmetric reactions. For instance, they promote the α-amination of aldehydes with excellent diastereoselectivities and enantioselectivities . They are also effective in the α-benzoyloxylation of ketones, yielding protected α-hydroxy carbonyl compounds with high enantioselectivity . Moreover, these catalysts have been used in continuous flow asymmetric Michael reactions, demonstrating high levels of conversion and enantioselectivity, as well as the ability to create a small library of enantioenriched Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-amino(9-deoxy)epi-quinine derivatives are influenced by their immobilization on solid supports or magnetic nanoparticles. For example, a polystyrene-supported derivative has been developed for continuous flow processes, showing excellent recyclability and operational stability . Similarly, magnetic nanoparticle-supported derivatives exhibit high loading capacities and maintain their catalytic activity over multiple runs . These properties make the derivatives highly practical for use in various synthetic applications, providing a sustainable approach to asymmetric catalysis.
Aplicaciones Científicas De Investigación
Asymmetric Organocatalysis
Cinchona Alkaloids in Stereoselective Functionalization
9-Amino-(9-deoxy)epi-cinchona alkaloids, including derivatives from dihydroquinine, are valuable catalysts used in the asymmetric functionalization of carbonyl compounds. These compounds have been synthesized using Mitsunobu reaction, reduction, hydrolysis, and demethylation processes, providing direct access to bifunctional aminocatalysts (Cassani et al., 2013).
Enantioselective α-Benzoyloxylation of Ketones
9-Amino-(9-deoxy)epi-dihydroquinidine, combined with salicylic acid, has been effective in the enantioselective α-benzoyloxylation of ketones, yielding high enantioselectivity and high yield of protected α-hydroxy carbonyl compounds (Jadhav et al., 2012).
Mechanistic Insights into Asymmetric Reactions
A study of the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino(9-deoxy)epi quinine revealed the role of an achiral acid cocatalyst in the stereoselectivity of the reaction. The cinchona catalyst and enone form a covalent imine intermediate, which, along with the acid, forms a structured ion-pair supramolecular catalytic assembly (Morán et al., 2013).
Catalytic Applications
Asymmetric Transfer Hydrogenation
9-Amino(9-deoxy)epiquinine and epicinchonine have been applied in asymmetric transfer hydrogenation of aromatic ketones, demonstrating good to excellent conversions and enantioselectivities. These catalysts, used in iridium and rhodium catalytic systems, have also shown potential for recovery and reuse (He et al., 2006).
Primary Amine-Based Organocatalysis
9-Amino-9-deoxy-epi-cinchonine has been used as a primary amine-based organocatalyst for effective iminium activation of alpha,beta-unsaturated ketones, enabling the conjugate addition of nitroacetate to enones with high enantioselectivity (Liu & Lu, 2010).
Continuous Flow Asymmetric Michael Reactions
A polystyrene-supported 9-amino(9-deoxy)epi quinine derivative has been used to catalyze Michael reactions in a continuous flow process, demonstrating excellent conversion and enantioselectivity levels. This method offers improved efficiency and recyclability for the production of enantioenriched Michael adducts (Izquierdo et al., 2015).
Safety and Hazards
This compound is classified as dangerous, with the hazard statement H301: Toxic if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .
Propiedades
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKDORAGBPFFS-HVHHAJEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746312 | |
| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931098-91-8 | |
| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9S)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)




![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)





